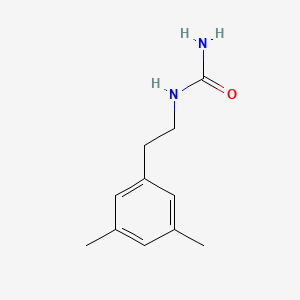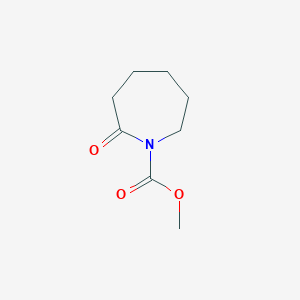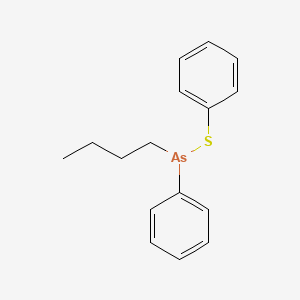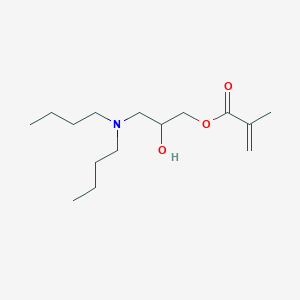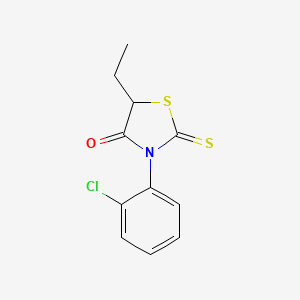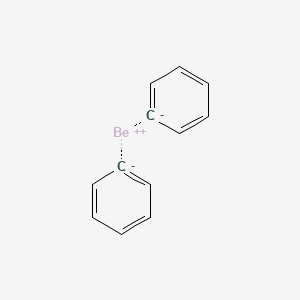
Diphenylberyllium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylberyllium is an organometallic compound with the formula ( \text{Be(C}_6\text{H}_5)_2 ). It is a member of the beryllium organometallic family, which includes compounds where beryllium is bonded to organic groups. This compound is known for its unique structure and reactivity, making it a subject of interest in the field of organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenylberyllium typically involves the reaction of beryllium chloride with phenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:
[ \text{BeCl}_2 + 2 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Be(C}_6\text{H}_5)_2 + 2 \text{MgBrCl} ]
This reaction requires careful control of temperature and solvent conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is limited due to the toxicity and handling difficulties associated with beryllium compounds. the synthesis methods used in research laboratories can be scaled up with appropriate safety measures. The use of automated systems and closed reaction vessels can help mitigate the risks involved in handling beryllium .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylberyllium undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can react with protic compounds, leading to the substitution of phenyl groups with other functional groups.
Coordination Reactions: this compound can form complexes with Lewis bases such as ethers, phosphines, and amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and phosphines. The reactions are typically carried out in non-aqueous solvents such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent hydrolysis and oxidation .
Major Products Formed
The major products formed from reactions with this compound depend on the nature of the reagents used. For example, reaction with alcohols produces beryllium alkoxides, while reaction with amines produces beryllium amides .
Wissenschaftliche Forschungsanwendungen
Diphenylberyllium has several scientific research applications, including:
Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as beryllium-containing polymers and composites.
Coordination Chemistry: This compound serves as a model compound for studying the coordination chemistry of beryllium and its interactions with various ligands.
Wirkmechanismus
The mechanism of action of diphenylberyllium involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form stable complexes with Lewis bases and participate in various chemical reactions. The molecular targets and pathways involved in its reactivity are primarily related to its coordination chemistry and the formation of beryllium-ligand bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diphenylberyllium include:
Dimethylberyllium: Another organoberyllium compound with the formula ( \text{Be(CH}_3)_2 ).
Beryllocenes: Compounds where beryllium is bonded to cyclopentadienyl ligands.
Beryllium Alkoxides: Compounds where beryllium is bonded to alkoxide groups.
Uniqueness of this compound
This compound is unique due to its stability and ability to form a variety of coordination complexes. Its reactivity as a Lewis acid and its ability to undergo substitution reactions make it a versatile compound in organometallic chemistry .
Eigenschaften
CAS-Nummer |
22300-89-6 |
|---|---|
Molekularformel |
C12H10Be |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
beryllium;benzene |
InChI |
InChI=1S/2C6H5.Be/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI-Schlüssel |
KPWNKTMVKCAZPR-UHFFFAOYSA-N |
Kanonische SMILES |
[Be+2].C1=CC=[C-]C=C1.C1=CC=[C-]C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




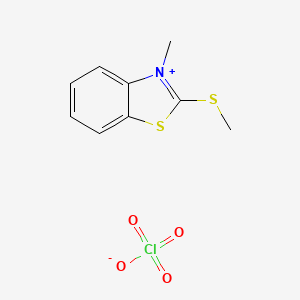
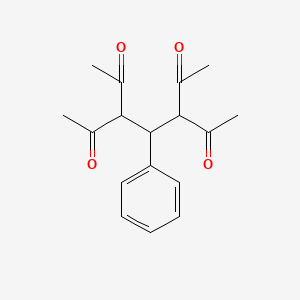


![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
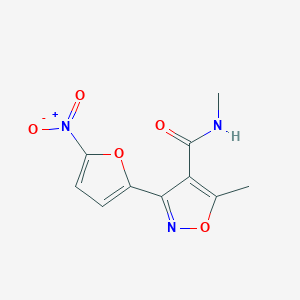
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
